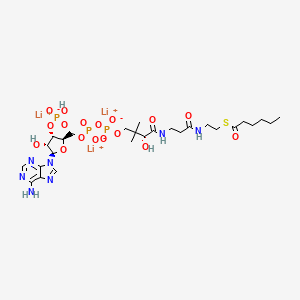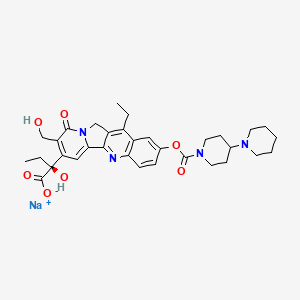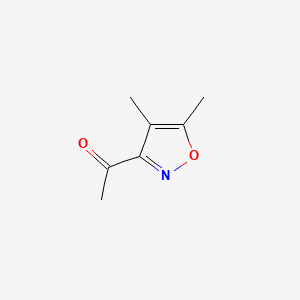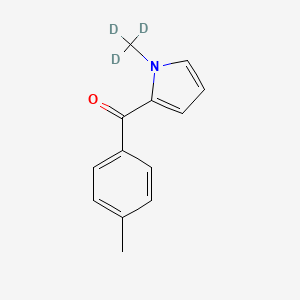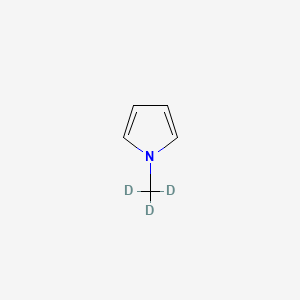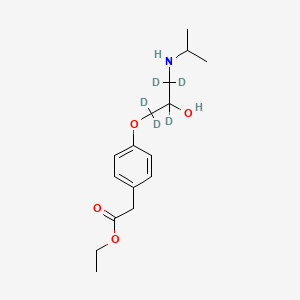
FP-Biotin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FP-Biotin-d4 is a fluorescently labeled derivative of biotin that is used in a variety of scientific research applications. It is a small molecule that can be covalently attached to proteins, peptides, and other biomolecules. This compound is useful for studying the interaction of proteins and other biomolecules, as well as for studying the structure and function of proteins. In addition, this compound has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
FP-Biotin-d4 has a variety of scientific research applications. It can be used to study the interaction of proteins and other biomolecules, as well as for studying the structure and function of proteins. It can also be used to study the biochemical and physiological effects of drugs, hormones, and other biomolecules. In addition, this compound can be used to measure the concentration of proteins in a sample.
Mecanismo De Acción
The mechanism of action of FP-Biotin-d4 is based on its ability to covalently attach to proteins and other biomolecules. The biotin molecule is covalently attached to the protein or other biomolecule, and the fluorescent dye molecule is attached to the biotin molecule. This allows the protein or other biomolecule to be detected and monitored using fluorescence microscopy or other spectroscopic techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the protein or other biomolecule to which it is attached. For example, when attached to a protein, this compound can alter the protein's structure and function, as well as its ability to interact with other proteins or biomolecules. In addition, this compound can affect the localization and activity of the protein or other biomolecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FP-Biotin-d4 in laboratory experiments is its ability to covalently attach to proteins and other biomolecules. This allows the protein or other biomolecule to be detected and monitored using fluorescence microscopy or other spectroscopic techniques. In addition, this compound is relatively easy to synthesize and is relatively stable in most laboratory conditions.
A potential limitation of using this compound in laboratory experiments is that it can be difficult to remove from a sample after it has been attached to a protein or other biomolecule. In addition, this compound can be toxic to cells and can interfere with certain biochemical reactions.
Direcciones Futuras
There are a number of potential future directions for the use of FP-Biotin-d4 in scientific research. For example, it could be used to study the interaction of proteins and other biomolecules in more detail. In addition, it could be used to study the effects of drugs, hormones, and other biomolecules on the structure and function of proteins. It could also be used to measure the concentration of proteins in a sample more accurately. Finally, this compound could be used to study the localization and activity of proteins and other biomolecules in more detail.
Métodos De Síntesis
FP-Biotin-d4 can be synthesized in a two-step process. First, the biotin molecule is reacted with an activated dye molecule, such as fluorescein, to form a covalent bond. This reaction is catalyzed by a suitable catalyst, such as a carbodiimide. The second step involves attaching the biotin molecule to a protein or other biomolecule. This is typically done using a biotinylation reagent, such as NHS-biotin.
Propiedades
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

